molecular formula C23H27FN4O2 B8408974 Famitinib

Famitinib

Cat. No.: B8408974
M. Wt: 410.5 g/mol
InChI Key: GKEYKDOLBLYGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famitinib is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famitinib typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro group. Subsequent steps involve the formation of the pyrrolo[3,2-c]pyridin-4-one core and the attachment of the diethylamino-ethyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Famitinib can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The fluoro group and other substituents can be replaced with different groups to create derivatives with new characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Famitinib has been evaluated in combination with camrelizumab, an anti-PD-1 antibody, for the treatment of advanced or metastatic NSCLC. A phase 2 trial demonstrated:

  • Objective Response Rate (ORR) : 53.7%
  • Disease Control Rate (DCR) : 92.7%
  • Median Progression-Free Survival (PFS) : 16.6 months
  • 12-month Overall Survival Rate : 76.8% .

This combination therapy showed a manageable safety profile, indicating its potential as a first-line treatment option.

Cervical Cancer

In recurrent or metastatic cervical cancer, this compound combined with camrelizumab was assessed in a phase 2 study involving patients who had undergone prior treatments. The results included:

  • ORR : 39.4%
  • Median PFS : 10.3 months
  • 12-month Overall Survival Rate : 77.7% .

The treatment was well-tolerated, with a significant number of patients experiencing grade ≥3 adverse events.

Biliary Tract Cancer and Pancreatic Ductal Adenocarcinoma

A recent study explored the efficacy of this compound in combination with SHR-1701 for patients with refractory biliary tract cancer and pancreatic ductal adenocarcinoma. Key findings included:

  • Median PFS : 2.1 months
  • Median Overall Survival (OS) : 5.3 months
  • Treatment-related adverse events were reported in 29.4% of patients .

This study highlights the potential of this compound to enhance the efficacy of immunotherapy in difficult-to-treat cancers.

Triple-Negative Breast Cancer (TNBC)

In another phase 2 trial, this compound was combined with camrelizumab and nab-paclitaxel for advanced TNBC:

  • Primary Endpoint : Objective response rate
  • The combination showed favorable efficacy and manageable toxicity .

Case Study: Advanced Renal Cell Carcinoma

A multicenter phase 2 trial focused on the combination of camrelizumab and this compound for advanced renal cell carcinoma demonstrated promising results:

  • Patients exhibited significant tumor response rates.
  • The safety profile was consistent with prior studies involving this compound .

This case underscores the versatility of this compound across different cancer types.

Data Summary Table

Cancer TypeCombination TreatmentORR (%)Median PFS (months)Median OS (months)Safety Profile
Non-Small Cell Lung CancerCamrelizumab + this compound53.716.6Not reachedManageable
Cervical CancerCamrelizumab + this compound39.410.377.7Grade ≥3 AEs in 78.8%
Biliary Tract CancerSHR-1701 + this compoundN/A2.15.3Grade ≥3 AEs in 29.4%
Triple-Negative Breast CancerCamrelizumab + this compound + Nab-PaclitaxelN/AN/AN/AFavorable efficacy

Mechanism of Action

The mechanism of action of Famitinib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Diethylamino-ethyl)-2-(5-chloro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
  • 5-(2-Diethylamino-ethyl)-2-(5-bromo-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Uniqueness

The uniqueness of Famitinib lies in its specific combination of functional groups and structural features. The presence of the fluoro group, in particular, can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)

InChI Key

GKEYKDOLBLYGRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (74 mg, 0.237 mmol), 5-fluoro-1,3-dihydro-indol-2-one (40 mg, 0.267 mmol, commercially available from Aldrich) in 0.66 ml of ethanol was added dropwise with anhydrous piperidine (0.1 ml). The mixture was stirred at room temperature overnight. The resulting solid was filtered under reduced pressure, washed with anhydrous ethanol (1 ml×3), purified by silica gel column chromatography with triethylamine:methanol:dichloromethane (1:20:500) as eluents to give 5-(2-diethylamino-ethyl)-2-(5-fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (60 mg, 54.8%) as a yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.